5-(3a-{[(5-methylpyrimidin-2-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrole-2-carbonyl)-1,2-dihydropyridin-2-one
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Overview
Description
5-(3a-{[(5-methylpyrimidin-2-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrole-2-carbonyl)-1,2-dihydropyridin-2-one is a synthetic compound with a unique molecular structure. The compound's potential applications span various scientific fields, including chemistry, biology, medicine, and industry. Its unique structure enables it to interact with a range of molecular targets, which makes it an interesting candidate for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting with the preparation of the core structure and the subsequent functionalization of different parts of the molecule. A common route might involve:
Preparing the core octahydrocyclopenta[c]pyrrole structure through cyclization reactions.
Introducing the 5-methylpyrimidin-2-yl group through nucleophilic substitution or coupling reactions.
Modifying the compound with the pyridin-2-one moiety using condensation or addition reactions.
Each step typically requires specific reagents and reaction conditions such as solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations occur efficiently.
Industrial Production Methods
Industrial production would scale up the synthetic route to accommodate large-scale synthesis. This often involves optimizing reaction conditions for yield and purity, automating processes, and ensuring compliance with safety and environmental regulations. Techniques such as flow chemistry or batch processing might be employed to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: : It can be oxidized under specific conditions to introduce more functional groups or alter its reactivity.
Reduction: : Reduction reactions might be used to modify the existing functional groups, making the compound more reactive.
Substitution: : Nucleophilic or electrophilic substitution reactions can alter its molecular framework.
Common Reagents and Conditions
Typical reagents might include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. Conditions could involve varying temperature, pressure, and pH to optimize each reaction step.
Major Products
The major products of these reactions depend on the specific reagents and conditions used but might include modified analogs of the parent compound with different functional groups or enhanced properties.
Scientific Research Applications
Chemistry
In chemistry, this compound can be studied for its reactivity, stability, and potential as a building block for more complex molecules. It may also serve as a model compound for exploring reaction mechanisms.
Biology
Biologically, it could be investigated for its interactions with biomolecules like enzymes or receptors, which could lead to discoveries in cell signaling or metabolic pathways.
Medicine
In medicine, the compound might be explored for its therapeutic potential. Its ability to interact with specific molecular targets could make it a candidate for drug development, particularly in treating diseases where these targets are implicated.
Industry
Industrially, it could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, either inhibiting or activating their functions. The molecular pathways involved might include key signaling or metabolic pathways, leading to various biological outcomes. Understanding these mechanisms requires detailed studies using techniques like molecular docking, enzymatic assays, and cellular experiments.
Comparison with Similar Compounds
Similar compounds might include those with related structures or functional groups, such as other derivatives of pyrrole or pyridin-2-one. What sets this compound apart is its unique combination of structural features, which confer distinct reactivity and interactions with molecular targets. The 5-methylpyrimidin-2-yl group, in particular, may provide unique binding properties or reactivity compared to other analogs.
Similar compounds include:
3a-(5-methylpyrimidin-2-yl)octahydrocyclopenta[c]pyrrole
5-methylpyrimidin-2-yl)-1,2-dihydropyridin-2-one
Octahydrocyclopenta[c]pyrrole derivatives
Properties
IUPAC Name |
5-[3a-[(5-methylpyrimidin-2-yl)oxymethyl]-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-2-carbonyl]-1H-pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3/c1-13-7-21-18(22-8-13)26-12-19-6-2-3-15(19)10-23(11-19)17(25)14-4-5-16(24)20-9-14/h4-5,7-9,15H,2-3,6,10-12H2,1H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMOLCOCNPAUAGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)OCC23CCCC2CN(C3)C(=O)C4=CNC(=O)C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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